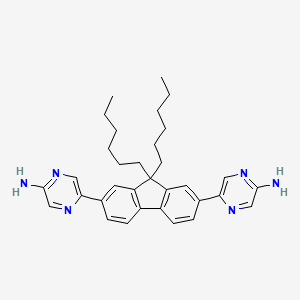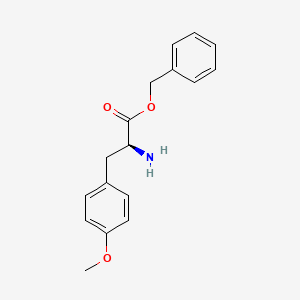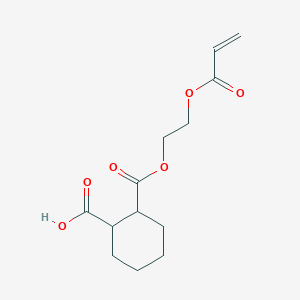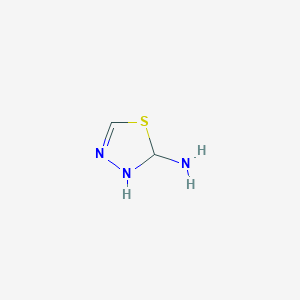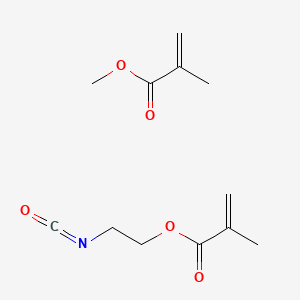
(C7-H9-N-O3.C5-H8-O2)x-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (C7-H9-N-O3.C5-H8-O2)x- is a complex organic molecule that has garnered significant interest in various scientific fields. This compound is known for its unique chemical structure, which combines elements of both C7-H9-N-O3 and C5-H8-O2, resulting in a versatile and multifunctional molecule. Its applications span across chemistry, biology, medicine, and industry, making it a valuable subject of study.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (C7-H9-N-O3.C5-H8-O2)x- typically involves a multi-step process that includes the combination of C7-H9-N-O3 and C5-H8-O2 under specific reaction conditions. The initial step often involves the preparation of the individual components, followed by their coupling through a series of chemical reactions. Common reagents used in these reactions include catalysts, solvents, and stabilizers to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of (C7-H9-N-O3.C5-H8-O2)x- is scaled up using large reactors and automated systems to control the reaction parameters precisely. The process involves continuous monitoring of temperature, pressure, and pH levels to optimize the reaction conditions. Advanced purification techniques such as chromatography and crystallization are employed to isolate and purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(C7-H9-N-O3.C5-H8-O2)x- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by specific reagents and conditions that target the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed to reduce the compound.
Substitution: Nucleophilic or electrophilic substitution reactions are carried out using reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of one functional group with another, leading to a variety of derivative compounds.
Applications De Recherche Scientifique
(C7-H9-N-O3.C5-H8-O2)x- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including its role as a drug precursor.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals due to its versatile chemical properties.
Mécanisme D'action
The mechanism of action of (C7-H9-N-O3.C5-H8-O2)x- involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the functional groups present in the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
C7-H9-N-O3: This compound shares a similar core structure but lacks the additional functional groups present in (C7-H9-N-O3.C5-H8-O2)x-.
C5-H8-O2: Another related compound that forms part of the (C7-H9-N-O3.C5-H8-O2)x- structure, contributing to its unique properties.
Uniqueness
(C7-H9-N-O3.C5-H8-O2)x- stands out due to its combined structure, which imparts unique chemical and biological properties not found in its individual components. This combination allows for a broader range of applications and enhanced functionality in various scientific and industrial contexts.
Propriétés
Numéro CAS |
100042-81-7 |
|---|---|
Formule moléculaire |
C12H17NO5 |
Poids moléculaire |
255.27 g/mol |
Nom IUPAC |
2-isocyanatoethyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C7H9NO3.C5H8O2/c1-6(2)7(10)11-4-3-8-5-9;1-4(2)5(6)7-3/h1,3-4H2,2H3;1H2,2-3H3 |
Clé InChI |
CLJYQVZHOPPMSM-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OC.CC(=C)C(=O)OCCN=C=O |
Numéros CAS associés |
100042-81-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




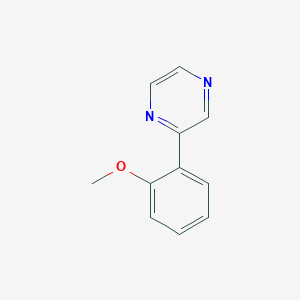

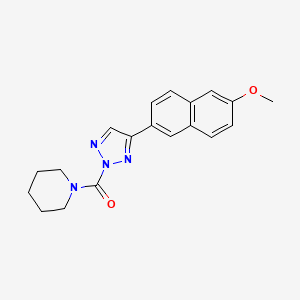
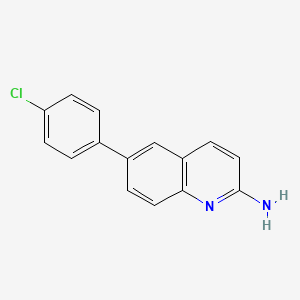
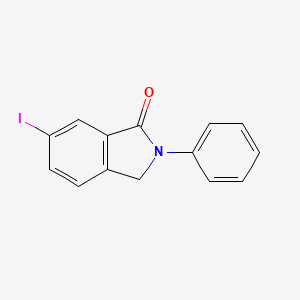
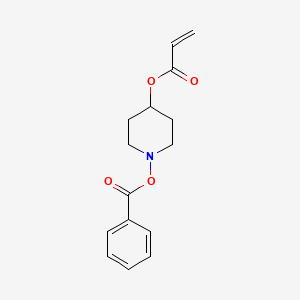

![N-hydroxy-4-[4-(4-hydroxybut-2-ynoxy)phenyl]sulfonyl-2,2-dimethylthiomorpholine-3-carboxamide](/img/structure/B14129185.png)
